molecular formula C15H12N6O4 B10905445 6-methyl-3-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2,4-triazin-5(4H)-one

6-methyl-3-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B10905445
M. Wt: 340.29 g/mol
InChI Key: DRYKADXABMCDGE-LZYBPNLTSA-N
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Description

5-(3-NITROPHENYL)-2-FURALDEHYDE 2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furaldehyde group linked to a nitrophenyl ring and a triazine hydrazone moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-NITROPHENYL)-2-FURALDEHYDE 2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE typically involves the following steps:

    Formation of 5-(3-Nitrophenyl)-2-furaldehyde: This step involves the reaction of 3-nitrobenzaldehyde with furfural under acidic or basic conditions to form the furaldehyde derivative.

    Synthesis of 2-(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazine: This intermediate is prepared by reacting 6-methyl-5-oxo-1,2,4-triazine with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of 5-(3-nitrophenyl)-2-furaldehyde with 2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3-NITROPHENYL)-2-FURALDEHYDE 2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The furaldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furaldehyde derivatives.

Scientific Research Applications

5-(3-NITROPHENYL)-2-FURALDEHYDE 2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-NITROPHENYL)-2-FURALDEHYDE 2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE involves its interaction with specific molecular targets. The nitrophenyl and triazine hydrazone moieties are believed to play a crucial role in its biological activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Nitrophenyl)-2-furaldehyde: Shares the furaldehyde and nitrophenyl groups but lacks the triazine hydrazone moiety.

    2-(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazine: Contains the triazine hydrazone moiety but lacks the furaldehyde and nitrophenyl groups.

Uniqueness

5-(3-NITROPHENYL)-2-FURALDEHYDE 2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H12N6O4

Molecular Weight

340.29 g/mol

IUPAC Name

6-methyl-3-[(2E)-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C15H12N6O4/c1-9-14(22)17-15(20-18-9)19-16-8-12-5-6-13(25-12)10-3-2-4-11(7-10)21(23)24/h2-8H,1H3,(H2,17,19,20,22)/b16-8+

InChI Key

DRYKADXABMCDGE-LZYBPNLTSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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